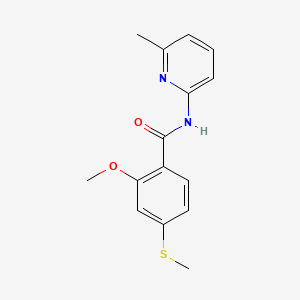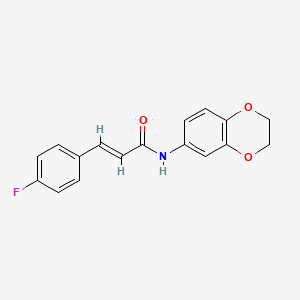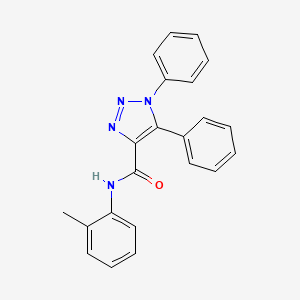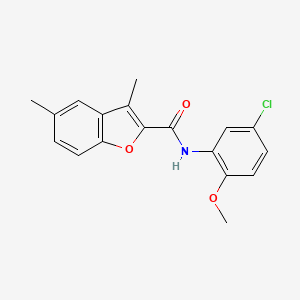![molecular formula C16H11NO2S2 B5783156 6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)
6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione is a novel compound with potential applications in scientific research. This compound belongs to the family of dithiino[2,3-c]pyrrole derivatives, which have been shown to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione is not fully understood. However, it has been suggested that this compound may act by inhibiting the proliferation of cancer cells through the induction of apoptosis. It may also act by inhibiting the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, or by disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the activity of enzymes involved in ergosterol biosynthesis. In vivo studies have shown that this compound can inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione in lab experiments is its potent anticancer, antifungal, and antibacterial activity. This makes it a potential candidate for the development of new anticancer and antimicrobial agents. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of this compound.
Zukünftige Richtungen
There are several future directions for research on 6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione. One direction is to further investigate its mechanism of action, particularly its anticancer activity. This could lead to the development of new anticancer agents that target specific pathways involved in cancer cell proliferation. Another direction is to investigate its potential as an antimicrobial agent, particularly against multidrug-resistant bacteria and fungi. This could lead to the development of new antimicrobial agents that are effective against a wide range of pathogens. Finally, further studies are needed to determine the optimal dosage and toxicity profile of this compound, which could pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of 6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione involves the reaction of 2-naphthylamine with 1,2-dichloroethane in the presence of sodium hydroxide to form 2-(2-naphthyl)ethylamine. This intermediate is then reacted with thiourea in the presence of potassium hydroxide to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
6-naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S2/c18-15-13-14(21-8-7-20-13)16(19)17(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMSGRSLROYGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)
![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)


![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)


![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)


![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)